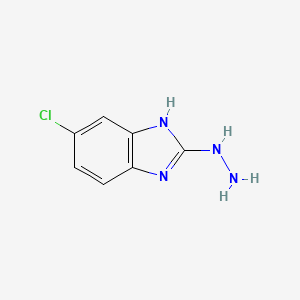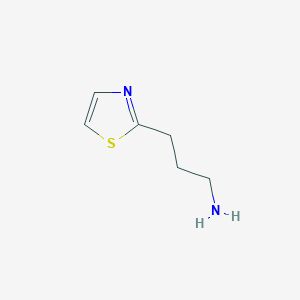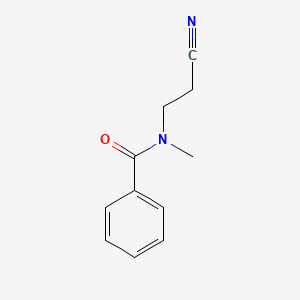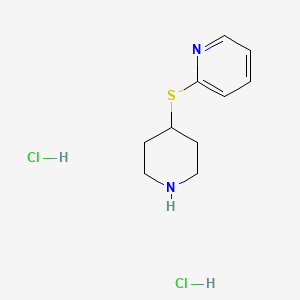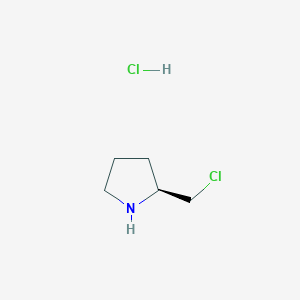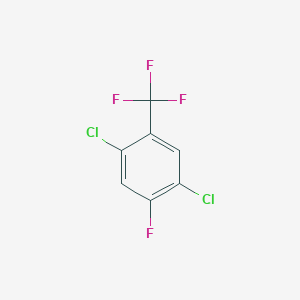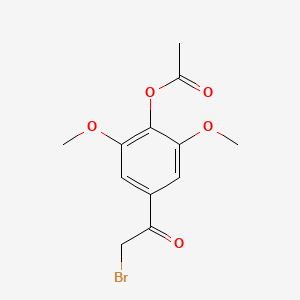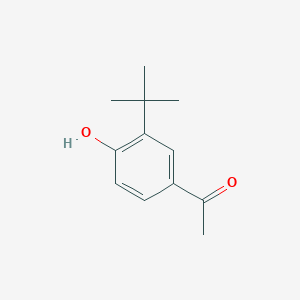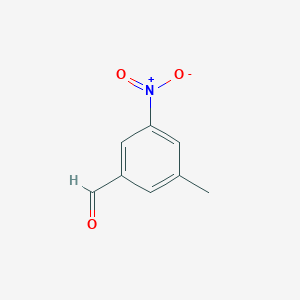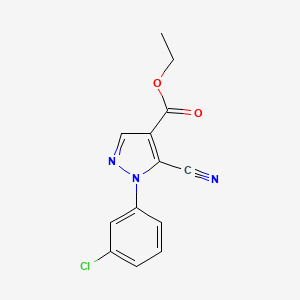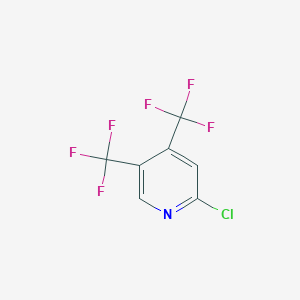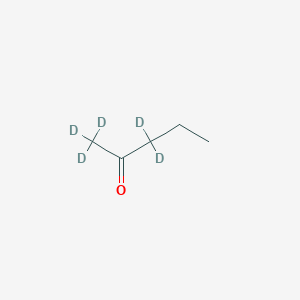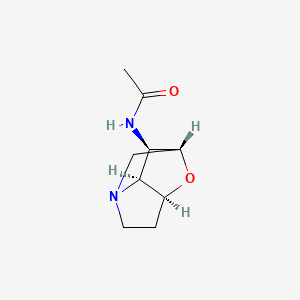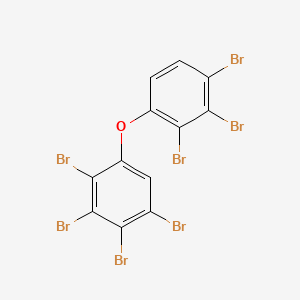
2,2',3,3',4,4',5-七溴二苯醚
描述
2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether: is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. The chemical formula for 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is C12H3Br7O , and it has a molecular weight of approximately 722.48 g/mol .
科学研究应用
2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its toxicological effects and potential health risks associated with exposure.
Industry: Utilized as a flame retardant in the manufacturing of plastics, textiles, and electronic equipment.
作用机制
Target of Action
PBDE 170 is a polybrominated diphenyl ether, an organobromine compound . It is primarily used as a flame retardant in consumer products It is known to affect the ovarian functions in rats , suggesting that it may interact with components of the endocrine system.
Mode of Action
It is known that pbdes can release free radicals under high-temperature conditions, which can interrupt combustion reactions . This property is what makes PBDE 170 effective as a flame retardant .
Biochemical Pathways
Given its impact on ovarian functions , it is likely that it interferes with hormonal signaling pathways
Result of Action
PBDE 170 is known to affect the ovarian functions in rats , which could potentially lead to reproductive issues. It is also a contaminant that can affect the female reproductive health in humans . Moreover, PBDE 170 is an environmental pollutant that may lead to pregnancy failure .
Action Environment
PBDE 170’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its flame retardant properties are activated under high-temperature conditions . Furthermore, PBDE 170 can accumulate in the environment, particularly in food chains , which can lead to increased exposure in organisms at higher trophic levels. This environmental persistence and bioaccumulation can potentially enhance its effects on target organisms.
生化分析
Biochemical Properties
It is known that PBDEs, including 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific PBDE and the biological context .
Cellular Effects
Pbdes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other PBDEs, it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:
Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether.
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Large-scale reactors are used for the continuous bromination of diphenyl ether with bromine.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions, often in the presence of a solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation Products: Brominated phenols and quinones.
Reduction Products: Lower brominated diphenyl ethers.
Substitution Products: Compounds with substituted functional groups replacing bromine atoms.
相似化合物的比较
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
- 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether
- 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether
Comparison:
- 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects.
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether has fewer bromine atoms, which may result in different chemical and biological properties.
- 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether and 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether have different bromination patterns, affecting their stability and reactivity.
By understanding the unique properties and applications of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether, researchers can better assess its impact on the environment and human health.
属性
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNCMQTNWLTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879969 | |
| Record name | BDE-170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327185-13-7 | |
| Record name | 2,2',3,3',4,4',5-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18JW9IML0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1601052.png)
